2,3,5-Trichlorobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

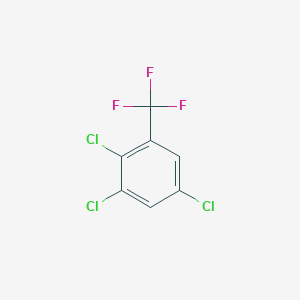

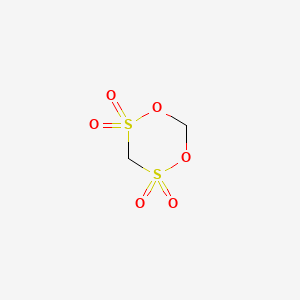

2,3,5-Trichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl3F3 and a molecular weight of 249.45 . It is used as a chemical intermediate in various applications .

Synthesis Analysis

The synthesis of 2,3,5-Trichlorobenzotrifluoride involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound . The process can be carried out with compounds such as 4-chloro-3-nitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride . The catalyst used in the process preferably comprises a Friedel-Crafts type of catalyst and a divalent sulphur compound .Molecular Structure Analysis

The molecular structure of 2,3,5-Trichlorobenzotrifluoride consists of a benzene ring with three chlorine atoms and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

2,3,5-Trichlorobenzotrifluoride is a liquid with an aromatic odor . It has a boiling point range of 200 - 202 °C at 760 mmHg . Its density is predicted to be 1.570±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis of Derivatives

2,3,5-Trichlorobenzotrifluoride derivatives have been synthesized for various applications. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene was developed using phase transfer catalysis methods from 3,4,5-dichloro-trifluoro-toluene, showing the potential of 2,3,5-Trichlorobenzotrifluoride in generating other valuable chemical compounds (Chen Bao-rong, 2010).

Magnetic Properties of Complexes

Research on the synthesis, structure, and magnetic properties of certain complexes demonstrates the relevance of 2,3,5-Trichlorobenzotrifluoride in studying magnetic materials. For instance, studies on Dy₂Co₂L₁₀(bipy)₂ and Ln₂Ni₂L₁₀(bipy)₂ complexes show how 3,5-dichlorobenzoate anion, a derivative, acts as a bridging ligand in these complexes, leading to discoveries about their magnetic properties (Fang-Hua Zhao et al., 2014).

Tuning Ionization Potential and Redox Potential

Studies on paddlewheel diruthenium(ii, ii) complexes with various chlorine-substituted benzoate ligands, including 2,3,5-trichlorobenzoate, reveal the impact of chlorine and fluorine substitutions on tuning the ionization potential and redox potential of these complexes. The research contributes to understanding how substituents on the benzoate ligands using chlorine or fluorine atoms can significantly alter the electrochemical properties of the complexes (W. Kosaka et al., 2015).

Optoelectronics and Energy Conversion

The role of phosphorescent metal complexes, including those involving 2,3,5-Trichlorobenzotrifluoride derivatives, is significant in optoelectronics, solar energy conversion, and biological labeling applications. Breakthroughs in organic photoredox transformations have increased research efforts to understand these complexes, leading to advancements in light emitting electrochemical cells and solar fuel-producing reactions (Isaac N. Mills et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

1,2,5-trichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWINLAQYHFBGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548394 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichlorobenzotrifluoride | |

CAS RN |

61841-46-1 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)